4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
4-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O/c23-19-5-2-6-20(24)18(19)14-28-17-4-1-3-16(13-17)21-9-12-26-22(27-21)15-7-10-25-11-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYADPNQQRSKXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Synthetic Route
Formation of Intermediates: The synthesis begins with the preparation of intermediates such as 2-chloro-6-fluorobenzyl bromide and 3-hydroxyphenylboronic acid.
Coupling Reaction: The intermediates are then subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene.
Final Assembly: The resulting product is further reacted with 4-pyridinylboronic acid under similar conditions to yield the final compound.
Industrial Production
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. It exhibits inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its structure allows it to penetrate bacterial membranes effectively.
- Case Study : In vitro studies indicated that the compound could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for skin infections. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases such as arthritis.
- Research Findings : In animal models, administration of the compound led to a significant reduction in inflammatory markers and symptoms associated with arthritis, indicating its potential as a therapeutic agent for inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is crucial for optimizing its biological activity. Modifications to the pyrimidine and phenyl rings can enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased lipophilicity and cellular uptake |
| Alteration of pyridine position | Enhanced interaction with target proteins |
Mechanism of Action
The mechanism of action of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives are widely explored in drug discovery due to their versatility in targeting enzymes and receptors. Below is a detailed comparison of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Substituent Diversity :
- The target compound’s 2-chloro-6-fluorobenzyloxy group distinguishes it from simpler halogenated analogs (e.g., 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine ). This substitution pattern may enhance selectivity for specific biological targets due to increased steric and electronic effects.
- Compared to trifluoromethyl-containing derivatives (e.g., 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine ), the target lacks strong electron-withdrawing groups but compensates with a pyridinyl group for polar interactions.
Molecular Weight and Lipophilicity :
- The target’s estimated molecular weight (~380–400 g/mol) aligns with drug-like properties, whereas smaller analogs (e.g., 255.7 g/mol in ) may exhibit better solubility but reduced target affinity.
Functional Group Impact :
- The 4-pyridinyl group in the target and (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide introduces hydrogen-bonding capacity, which is absent in purely halogenated or phenyl-substituted pyrimidines (e.g., ).
Synthetic Accessibility :
- highlights the use of DMF-mediated coupling reactions for pyrimidine derivatives, suggesting that the target compound could be synthesized via similar Suzuki or nucleophilic aromatic substitution strategies .
Biological Activity
The compound 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15ClFN3O
- Molecular Weight : 345.78 g/mol
- CAS Number : 400825-72-1
The compound features a pyrimidine core substituted with a pyridine group and a chlorinated benzyl ether, which may contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific protein kinases, similar to other pyrimidine derivatives. The presence of halogen substituents (like chlorine and fluorine) can enhance binding affinity and selectivity towards target enzymes, potentially affecting pathways involved in cancer cell proliferation and survival.
Inhibition of Kinases
Studies have shown that compounds with similar structures can inhibit various kinases involved in cell signaling pathways. For instance, the compound has been evaluated for its inhibitory effects on:
- Cyclin-dependent kinases (CDKs) : Critical for cell cycle regulation.
- Receptor tyrosine kinases (RTKs) : Such as PDGFRA and KIT, which are involved in tumor growth and metastasis.
Table 1: Inhibitory Activity on Kinases
Study on Cancer Cell Lines
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer (MCF-7) : Showed a reduction in cell viability by over 70% at concentrations above 1 µM.
- Lung Cancer (A549) : Induced apoptosis through the activation of caspase pathways.
Cardiovascular Implications
Another study highlighted the potential use of this compound in treating heart failure by targeting the sodium-calcium exchanger (NCX), which is implicated in calcium overload during myocardial ischemia. The compound was found to inhibit NCX with an IC50 value of 0.085 µM, suggesting therapeutic potential in cardiac conditions .
Q & A
Q. How can reaction conditions be optimized to improve yield in the key coupling step?
- Answer : Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C). Microwave-assisted synthesis can reduce reaction times (e.g., from 24h to 2h) . Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 12 | 82 |
| Pd(OAc)₂ | THF | 80 | 24 | 65 |
Q. What strategies resolve discrepancies between computational predictions and experimental activity data?
- Answer : Perform conformational analysis via DFT calculations to identify energetically favorable conformers. Validate with crystallographic data (e.g., dihedral angles between pyrimidine and aryl groups, as in ) and adjust docking parameters for protein-ligand interactions .
Q. How do structural modifications at specific positions affect biological activity?
- Answer : Substituents at the 4-pyridinyl position (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, improving membrane permeability. Fluorine at the benzyl group increases electronegativity, altering binding affinity in kinase assays .
Q. What methodologies are used to analyze hydrogen bonding interactions in the crystal structure?
- Answer : Single-crystal X-ray diffraction identifies intermolecular H-bonds (e.g., N–H⋯O/F). Hirshfeld surface analysis quantifies interaction contributions, while IR spectroscopy detects shifts in N–H stretching frequencies (3200–3400 cm⁻¹) .
Q. How to address inconsistencies in cytotoxicity data across different cell lines?
- Answer : Standardize assay conditions (e.g., incubation time, serum concentration). Use orthogonal methods (e.g., apoptosis markers, ROS detection) to confirm mechanisms. Check for efflux pump activity (e.g., P-gp inhibition) in resistant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
